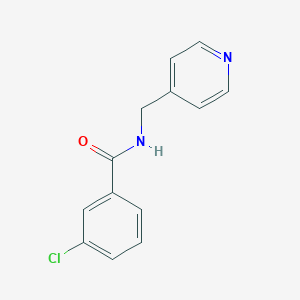
3-chloro-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(pyridin-4-ylmethyl)benzamide, also known as CPB, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. CPB belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets in the body. 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to exert various biochemical and physiological effects in the body. In animal studies, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to reduce seizure activity and increase the threshold for seizures. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to decrease inflammation and pain in animal models of arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(pyridin-4-ylmethyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, 3-chloro-N-(pyridin-4-ylmethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully elucidated.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(pyridin-4-ylmethyl)benzamide. One potential area of research is the development of 3-chloro-N-(pyridin-4-ylmethyl)benzamide derivatives with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide and its potential therapeutic applications. Moreover, the pharmacokinetics and toxicity profile of 3-chloro-N-(pyridin-4-ylmethyl)benzamide need to be further investigated to determine its suitability for clinical use. Overall, 3-chloro-N-(pyridin-4-ylmethyl)benzamide is a promising compound for further research in the field of pharmacology.
Métodos De Síntesis
The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-chloro-N-(pyridin-4-ylmethyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-chloro-N-(pyridin-4-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In neurology, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has shown promising results in the treatment of epilepsy and other neurological disorders. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been studied for its antitumor effects, showing potential as a chemotherapeutic agent.
Propiedades
Número CAS |
80819-04-1 |
|---|---|
Nombre del producto |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) |
Clave InChI |
KMARTVRIBPTJMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



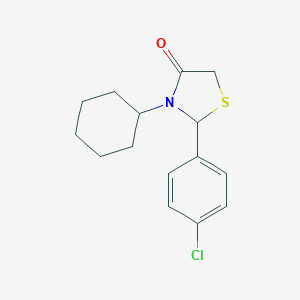
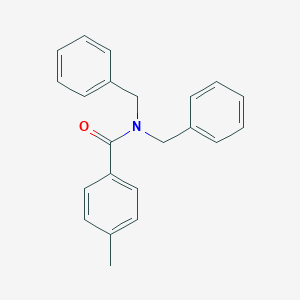
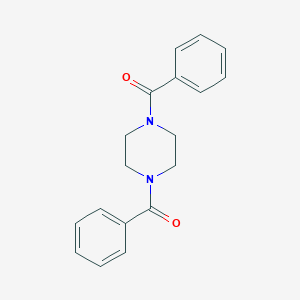
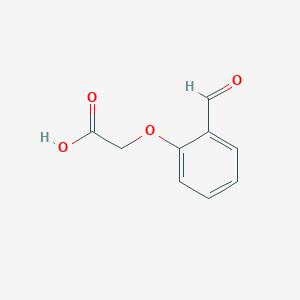
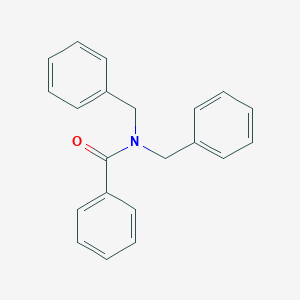
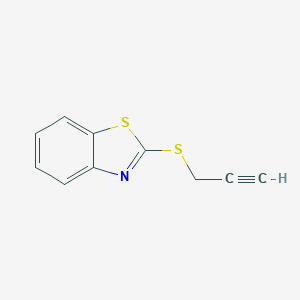
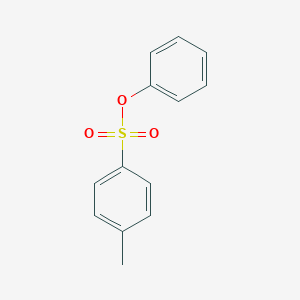
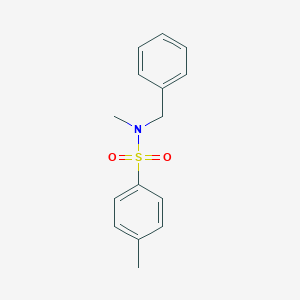
![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)
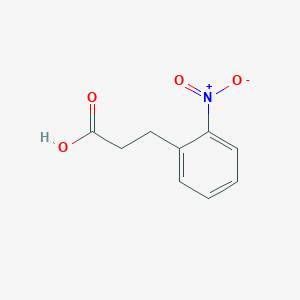
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)
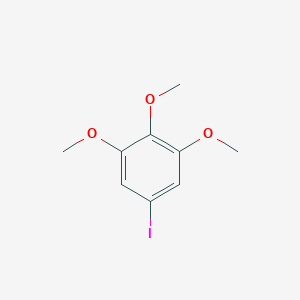
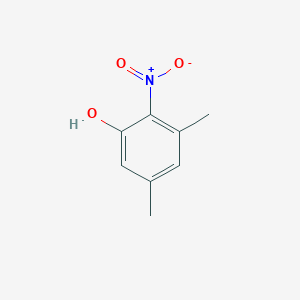
![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)